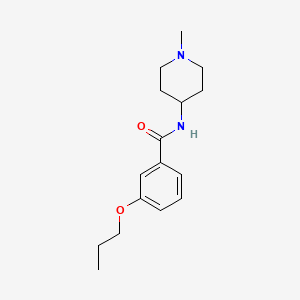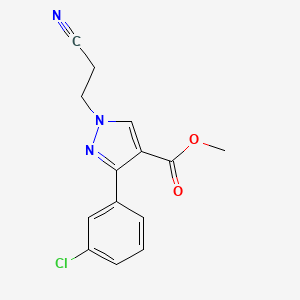
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective dopamine D3 receptor agonist, which means it has the ability to bind to and activate dopamine D3 receptors in the brain.
Applications De Recherche Scientifique
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research is in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that N-(1-methyl-4-piperidinyl)-3-propoxybenzamide can reduce the rewarding effects of cocaine and decrease drug-seeking behavior in animal models. This suggests that N-(1-methyl-4-piperidinyl)-3-propoxybenzamide may have potential as a therapeutic agent for cocaine addiction in humans.
Another area of research where N-(1-methyl-4-piperidinyl)-3-propoxybenzamide shows promise is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been shown to stimulate dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide is related to its ability to bind to and activate dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in the reward system of the brain, and the activation of dopamine D3 receptors has been shown to reduce the rewarding effects of drugs of abuse such as cocaine. N-(1-methyl-4-piperidinyl)-3-propoxybenzamide also has some affinity for dopamine D2 receptors, but its selectivity for dopamine D3 receptors is what makes it a promising therapeutic agent for drug addiction.
Biochemical and Physiological Effects
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease. It has also been shown to reduce drug-seeking behavior in animal models of cocaine addiction, suggesting that it may have potential as a therapeutic agent for drug addiction in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in lab experiments is that it is a selective dopamine D3 receptor agonist, which means it has a specific target in the brain. This can make it easier to study the effects of dopamine D3 receptor activation on behavior and physiology. However, one limitation of using N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in lab experiments is that it is not very water-soluble, which can make it difficult to administer to animals or humans.
Orientations Futures
There are several future directions for research on N-(1-methyl-4-piperidinyl)-3-propoxybenzamide. One area of research that is currently being explored is the potential use of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in the treatment of other types of drug addiction, such as opioid addiction. Another area of research is the development of more water-soluble forms of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide that can be administered more easily to animals or humans. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide, particularly in humans.
Méthodes De Synthèse
The synthesis of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide involves several steps, starting with the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitrobenzoyl propionate. This intermediate is then reacted with 1-methyl-4-piperidinol to form the corresponding amide, which is subsequently reduced to N-(1-methyl-4-piperidinyl)-3-propoxybenzamide using a reducing agent such as lithium aluminum hydride. The final product is obtained as a white crystalline powder with a melting point of 115-117°C.
Propriétés
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-11-20-15-6-4-5-13(12-15)16(19)17-14-7-9-18(2)10-8-14/h4-6,12,14H,3,7-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTQNKIPQAKTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983545.png)
![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)

![N-[3-(dimethylamino)propyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4983564.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4983570.png)
![N-benzyl-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4983577.png)
![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4983583.png)
![7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983588.png)


![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)
![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)